molecular formula C25H30O13 B150477 Picroside III CAS No. 64461-95-6

Picroside III

Cat. No.: B150477
CAS No.: 64461-95-6
M. Wt: 538.5 g/mol
InChI Key: RMSKZOXJAHOIER-GGKKSNITSA-N
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Description

Picroside III is a naturally occurring iridoid glycoside found in the plant Picrorhiza scrophulariiflora. This compound is known for its various pharmacological properties, including anti-inflammatory, hepatoprotective, and antioxidant effects. It has been extensively studied for its potential therapeutic applications in treating liver disorders, inflammatory diseases, and other health conditions.

Scientific Research Applications

    Chemistry: It is used as a reference compound in analytical studies and for the development of new synthetic methodologies.

    Biology: Picroside III has shown protective effects on the liver, gallbladder, kidney, and other organs. It is also studied for its anti-inflammatory and antioxidant properties.

    Medicine: The compound is investigated for its therapeutic potential in treating liver disorders, inflammatory diseases, and other health conditions.

    Industry: this compound is used in the development of herbal supplements and pharmaceuticals.

Mechanism of Action

Target of Action

Picroside III, an active ingredient of Picrorhiza scrophulariiflora, primarily targets the AMP-activated protein kinase (AMPK) and the PI3K-Akt pathway . AMPK is a key regulator of cellular energy homeostasis, while the PI3K-Akt pathway plays a crucial role in cellular quiescence, proliferation, cancer, and longevity .

Mode of Action

This compound interacts with its targets by promoting AMPK phosphorylation . This interaction leads to significant changes in the expression of several proteins, including claudin-3, ZO-1, occludin, and claudin-2 . In particular, this compound upregulates the expressions of claudin-3, ZO-1, and occludin, and downregulates the expression of claudin-2 .

Biochemical Pathways

The activation of AMPK by this compound affects several biochemical pathways. It promotes colonic mucosal wound healing and epithelial barrier function recovery . Additionally, this compound inhibits intestinal inflammation through the suppression of the PI3K-Akt pathway .

Pharmacokinetics

These studies could provide a basis for understanding the pharmacokinetics of this compound, given the structural similarities among these compounds .

Result of Action

The action of this compound results in significant alleviation of clinical signs of colitis, including body weight loss, disease activity index increase, colon shortening, and colon tissue damage . It also promotes wound healing and decreases the permeability of cell monolayers .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, studies have shown that the production of this compound in Picrorhiza scrophulariiflora can vary under different culture conditions . .

Safety and Hazards

Picroside III should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment such as a NIOSH/MSHA-approved respirator, chemical-resistant rubber gloves, and chemical safety goggles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Picroside III involves several steps, starting from the extraction of the plant material. The dried rhizomes of Picrorhiza scrophulariiflora are typically used for extraction. The process involves:

    Extraction: The plant material is extracted using solvents such as methanol or ethanol.

    Isolation: The crude extract is then subjected to chromatographic techniques, such as column chromatography, to isolate this compound.

    Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and optimized extraction methods ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Picroside III undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound.

Comparison with Similar Compounds

Picroside III is compared with other iridoid glycosides such as Picroside I, Picroside II, and Picroside IV. While all these compounds share similar structural features, this compound is unique in its specific pharmacological properties and therapeutic potential. The presence of different functional groups and stereochemistry contributes to its distinct biological activities.

List of Similar Compounds

  • Picroside I
  • Picroside II
  • Picroside IV
  • Minecoside
  • Sweroside

This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and hepatoprotective effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSKZOXJAHOIER-GGKKSNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346770
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770721-33-0
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Picroside III exert its therapeutic effect on colitis?

A1: this compound demonstrates a multi-pronged approach to ameliorating colitis. Firstly, it promotes the healing of wounds in the colonic mucosa [, ]. Secondly, it strengthens the epithelial barrier function in the colon, effectively reducing permeability and fortifying the gut lining [, ]. This barrier enhancement is linked to this compound's ability to upregulate the expression of crucial tight junction proteins like claudin-3, ZO-1, and occludin, while simultaneously downregulating claudin-2 [, ].

Q2: What is the role of AMPK in this compound's mechanism of action?

A2: Research suggests that this compound activates the AMPK pathway, both in vitro and in vivo []. Inhibiting AMPK significantly diminishes the positive effects of this compound on tight junction protein expression in TNF-α treated Caco-2 cells []. This suggests that AMPK activation plays a critical role in mediating the beneficial effects of this compound on intestinal barrier integrity.

Q3: Beyond its impact on the intestinal barrier, how else does this compound influence colitis?

A3: this compound demonstrates a modulatory effect on the gut microbiota, a key player in colitis development []. Studies indicate that pretreatment with this compound can effectively counteract the microbial dysbiosis commonly observed in colitis []. It achieves this by promoting the growth of beneficial bacteria like Lactobacillus murinus and Lactobacillus gasseri [], contributing to a healthier gut microbiome composition.

Q4: Does this compound affect any specific signaling pathways in colitis?

A4: Evidence suggests that this compound inhibits the PI3K-Akt signaling pathway, which plays a significant role in intestinal inflammation []. This inhibition was confirmed through RNA-seq analysis and experimental validation, revealing this compound's ability to significantly reduce Akt phosphorylation in the colon tissues of mice with colitis [].

Q5: What analytical techniques are used to study this compound and its effects?

A5: A variety of techniques are employed to study this compound. These include:

  • UHPLC-ESI-MS/MS: This highly sensitive and selective method is used for the simultaneous quantitative determination of Picroside I, II, III, and IV in rat plasma, aiding in pharmacokinetic studies [, ].
  • RNA-seq analysis: This technique helps to understand the gene expression changes induced by this compound in the colon, providing insights into its mechanism of action [].
  • 16S rRNA sequencing: This method is used to analyze the composition and diversity of the gut microbiota, revealing the impact of this compound on microbial communities [].

Q6: Are there any known structural analogs of this compound and their potential relevance?

A6: Yes, Picroside I, II, and IV are structurally related iridoid glycosides found alongside this compound in Picrorhiza scrophulariiflora [, ]. Research into their individual properties and potential synergistic effects with this compound could be valuable.

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